(3-Bromobenzyl)-cyanoacetic acid
Overview
Description
“(3-Bromobenzyl)-cyanoacetic acid” is a chemical compound with the CAS Number: 948015-61-0 and a molecular weight of 254.08 . Its IUPAC name is 3-(3-bromophenyl)-2-cyanopropanoic acid .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitrile (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 254.08 . It contains 8 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Bromine atom .Scientific Research Applications
Chemical Synthesis and Biological Activity
Further applications include the synthesis of compounds with potential biological activity. Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated as inhibitors of the carbonic anhydrase enzyme, showing significant inhibitory effects. This highlights the compound's role in the development of new therapeutic agents (Boztaş et al., 2015).
Environmental Applications
On the environmental front, derivatives of (3-Bromobenzyl)-cyanoacetic acid have been used to investigate the formation and decomposition of brominated disinfection byproducts (Br-DBPs) in water treatment processes. This research contributes to understanding the environmental impact of water treatment and the chemical's potential role in mitigating harmful byproducts (Zhai & Zhang, 2011).
Material Science and Sensor Development
In material science, the compound's derivatives have been utilized in the chemical and electrochemical synthesis of polymeric materials for gas and vapor sensing applications. This demonstrates the compound's utility in developing sensors that operate at room temperature, offering advantages in terms of selectivity, stability, and diffusion (Hosseini & Entezami, 2001).
Safety and Hazards
Properties
IUPAC Name |
3-(3-bromophenyl)-2-cyanopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIKMPDZOKMEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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